Triammonium citrate

Catalog No.
S561922
CAS No.
3458-72-8
M.F
C6H8O7.3H3N
C6H17N3O7
M. Wt
243.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triammonium citrate

CAS Number

3458-72-8

Product Name

Triammonium citrate

IUPAC Name

triazanium;2-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

C6H8O7.3H3N
C6H17N3O7

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3

InChI Key

YWYZEGXAUVWDED-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+]

Solubility

Freely soluble in water
Slightly soluble in alcohol
Soluble in about 1 part wate

Synonyms

2-Hydroxy-1,2,3-propanetricarboxylic Acid Ammonium Salt;2-Hydroxy-1,2,3-propanetricarboxylic Acid Triammonium Salt; Citric acid Triammonium salt; Triammonium Citrate

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+]

Analytical Chemistry:

Triammonium citrate plays a crucial role in analytical chemistry, particularly in determining phosphate levels in fertilizers and phosphate salts. Its effectiveness lies in its ability to dissolve insoluble phosphates in water by forming complexes with them. This complexation process makes it possible to extract and quantify the phosphate content accurately.

Chelating Agent:

Triammonium citrate possesses chelating properties, meaning it can bind to metal ions through multiple sites on its molecule. This characteristic makes it valuable in various scientific research applications, such as:

  • Surface cleaning: Triammonium citrate's chelating ability can be harnessed to remove stubborn dirt from delicate surfaces like paintings. It effectively chelates metal ions present in the dirt, facilitating their removal and cleaning the surface without damaging the underlying material. Studies suggest its effectiveness at removing iron (Fe³⁺) and magnesium (Mg²⁺) ions, contributing to the cleaning process . However, further research is ongoing to understand its complete mechanism of action and potential impact on the binding medium of paintings .

Other Potential Applications:

While not as extensively studied in research, triammonium citrate might hold potential in other areas, including:

  • Soil improvement: Its ability to chelate metal ions might be beneficial for improving soil properties by altering its composition.
  • Water treatment: It could potentially contribute to water treatment processes by chelating unwanted metal ions.

Triammonium citrate is a chemical compound with the molecular formula C6H17N3O7C_6H_{17}N_3O_7 and a molecular weight of 243.22 g/mol. It is classified as a citrate salt in which all three carboxy groups of citric acid are deprotonated and associated with ammonium ions as counter-cations. This compound appears as a white crystalline powder that is highly soluble in water, making it useful in various applications, particularly in food and analytical chemistry .

Triammonium citrate's mechanism of action depends on the specific application.

  • Buffering: As a buffer, triammonium citrate can accept or donate protons depending on the solution's pH. This helps maintain a stable pH range suitable for biological processes.
  • Chelation: The citrate ion in triammonium citrate can form complexes with metal ions by donating its electron pairs to the metal cation. This complex formation can alter the metal ion's reactivity and solubility.
  • Eye and skin irritation: Triammonium citrate can cause irritation upon contact with eyes and skin.
  • Respiratory irritation: Inhalation of triammonium citrate dust may irritate the respiratory tract.

Proper handling procedures, including wearing gloves, eye protection, and avoiding dust inhalation, are recommended when working with triammonium citrate.

Data:

  • The specific data on irritation levels (concentration causing irritation) is not readily available in the reviewed sources.
, particularly those involving acid-base interactions due to its acidic nature. When dissolved in water, it dissociates into ammonium ions and citrate ions, contributing to the acidity of the solution. The compound can react with strong bases to form salts and water, generating heat in the process. It is also known to catalyze certain organic reactions, although it does not typically act as an oxidizing or reducing agent .

Triammonium citrate exhibits several biological activities. It has been recognized for its role as a food emulsifier and buffer, helping to stabilize food products by regulating pH levels. Additionally, its antioxidant properties prevent the browning of foodstuffs, enhancing their shelf life. The compound is also involved in metabolic processes related to citric acid and ammonia, making it relevant in both nutrition and biochemistry .

The synthesis of triammonium citrate can be achieved through various methods:

  • Neutralization Reaction: This traditional method involves neutralizing citric acid with aqueous ammonia or ammonium bicarbonate.
  • Fermentation: Industrially, triammonium citrate can be produced by fermenting carbohydrates using the fungus Aspergillus niger, which yields citric acid that is subsequently treated with ammonium salts .
  • Solvent Extraction: This method involves extracting citric acid from fermentation products and then reacting it with ammonium compounds to form triammonium citrate .

Triammonium citrate has a wide range of applications:

  • Food Industry: Used as an emulsifier and pH regulator in non-alcoholic beverages and various food products.
  • Analytical Chemistry: Serves as a reagent for determining phosphate levels in fertilizers.
  • Paint Cleaning: Employed for removing coatings due to its effectiveness as a cleaning agent.
  • Agriculture: Functions as an algicidal compound and is used in formulations for agricultural products .

Research indicates that triammonium citrate can influence the viscosity of amino acids in solution, suggesting potential interactions that may affect biochemical processes. Studies have shown that increasing concentrations of triammonium citrate can alter the behavior of amino acids, which could have implications for formulations in food science and biochemistry .

Triammonium citrate shares similarities with several other ammonium salts and citrate compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ammonium CitrateC6H11NO7C_6H_{11}NO_7Contains two ammonium ions; less soluble than triammonium citrate.
Diammonium CitrateC6H10N2O7C_6H_{10}N_2O_7Contains two ammonium ions; used primarily as a fertilizer.
Calcium CitrateC6H10CaO7C_6H_{10}CaO_7A calcium salt of citric acid; used for calcium supplementation.
Potassium CitrateC6H5K3O7C_6H_{5}K_3O_7Used to manage kidney stones; contains potassium instead of ammonium.

Triammonium citrate's unique structure allows it to serve specific roles in both food science and analytical chemistry that other similar compounds do not fulfill effectively .

Physical Description

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis.
Liquid
White to off-white crystals or powder
Colorless or white solid; [HSDB] White odorless granules; [MSDSonline]
White solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS]

Color/Form

Granules or crystals
Colorless crystals
White granules

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

243.10664989 g/mol

Monoisotopic Mass

243.10664989 g/mol

Heavy Atom Count

16

Density

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink
1.48 g/cu cm

Odor

Slight ammoniacal

UNII

J90A52459R

GHS Hazard Statements

Aggregated GHS information provided by 139 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 139 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 132 of 139 companies with hazard statement code(s):;
H315 (90.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3458-72-8

Absorption Distribution and Excretion

...The distribution of (15)N from ammonium citrate, administered by different routes, into the proteins of various tissues of hypophysectomized rats /was examined/. The liver, kidney, and spleen contained greater concentrations of (15)N incorporated into proteins than heart or muscle fractions during 72 hr following intragastric, intraperitoneal, and subcutaneous administration of 15N-ammonium citrate. After the first 6 hr, during which the intragastric route gave higher values, the quantity of (15)N incorporated into liver-protein was not substantially affected by the route of administration. In most of the other tissues studied, however, (15)N incorporation tended to be least by the intragastric route, followed, in increasing order, by the intraperitoneal and subcutaneous routes. By the last route, more labelled ammonia was apparently made available to the widely distributed glutamine-synthetase (EC 6.3.1.2) system. /Ammonium citrate/

Metabolism Metabolites

Results of studies on the metabolic fate of dietary ammonium citrate and intravenously-administered ammonium lactate in rats showed that urea synthesis represented a nearly constant fraction of the administered ammonia over a large concentration range. Besides glutamine and urea, labelled nitrogen also appeared in creatine, glycine, alanine, proline, histidine, arginine, glutamic acid, and aspartic acid. ...The incorporation of (15)N from ammonium citrate into proteins of liver, heart, kidney, spleen, and muscle fractions of untreated and growth hormone-treated, hypophysectomized rats /was examined/, and found differences in the metabolic fate, depending on the route of administration. Subcutaneous injection facilitated the labelling of amide nitrogen, indicating extensive disposition via glutamine synthesis. In contrast, intragastric or intraperitoneal administration resulted in the labelling of arginine, glutamic acid, and other alpha-amino acids of the liver. Amide-nitrogen was labelled to a much lesser extent than by the subcutaneous route. The tissue distribution of the label also differed according to the route of entry. /Ammonium citrate/

Wikipedia

Triammonium_citrate

Use Classification

Food additives
Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Buffering; Chelating

Methods of Manufacturing

... Made by neutralization of citric acid with ammonia.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:2): ACTIVE
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3): ACTIVE
Component of algicidal compound.
Reported product category: shampoos (non-coloring)

Interactions

L-methionine and betaine HCl were found to alleviate the growth depression /in chicks/ caused by excessive levels of L-glutamic acid. Excessive levels of L-methionine had a protective effect against growth depression caused by L-glutamate and diammonium citrate, and conversely, supplementary L-serine and sodium formate were not protective against glutamic acid- or arginine-induced growth depression. The results are consistent with the hypothesis that the preformed methyl group requirement is increased by high levels of dietary protein and excessive nitrogen from a single amino acid.

Dates

Modify: 2023-08-15

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